

Technical Guide: **tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate**

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Compound of Interest

Compound Name: *tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate*

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An In-depth Overview for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate**, a key intermediate in pharmaceutical synthesis. This document details its chemical and physical properties, provides experimental protocols for its synthesis, and illustrates its synthetic pathway.

Chemical and Physical Properties

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a solid organic compound at room temperature.^[1] It is widely utilized as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs).^{[2][3][4]}

Table 1: Quantitative Data Summary

Property	Value	Source(s)
Molecular Weight	278.35 g/mol , 278.36 g/mol	[2][3][5][6][7][8][9][10]
Molecular Formula	C ₁₄ H ₂₂ N ₄ O ₂	[5][6][7][8][9]
CAS Number	571188-59-5	[3][5][6][8]
IUPAC Name	tert-butyl 4-(6-amino-3-pyridinyl)piperazine-1-carboxylate	[7]
Melting Point	130-132 °C	[5]
Density	1.182 g/cm ³	[5]
Mass Spectrum	[M+H] ⁺ = 279	[1][11]

Role in Pharmaceutical Synthesis

This compound is a crucial building block in the synthesis of targeted cancer therapies. Notably, it is an intermediate in the production of Palbociclib and Ribociclib, which are used in the treatment of ER-positive and HER2-negative breast cancer.[1][4]

Experimental Protocols for Synthesis

Several methods for the synthesis of **tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate** have been documented. Below are detailed protocols for two common synthetic routes.

Protocol 1: Catalytic Hydrogenation

This method involves the reduction of a nitro-substituted precursor.

- Step 1: Reaction Setup
 - In a 500 mL triple-necked vial under a nitrogen atmosphere, add tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (3.1 g, 10 mmol).[1]

- Add 10% palladium on carbon catalyst (50% wet, 1.0 g) and anhydrous ethanol (100 mL).
[\[1\]](#)
- Step 2: Hydrogenation
 - Evacuate the reaction system and then fill it with hydrogen gas.[\[1\]](#)
 - Stir the reaction mixture at room temperature for 16 hours.[\[1\]](#)
- Step 3: Work-up and Isolation
 - After the reaction is complete, remove the hydrogen gas by evacuation and refill the vial with nitrogen.[\[1\]](#)
 - Filter the reaction mixture through a diatomaceous earth pad to remove the palladium catalyst.[\[1\]](#)
 - Concentrate the filtrate under reduced pressure to yield the target compound.[\[1\]](#) This protocol reports a yield of 97% (2.7 g).[\[1\]](#)

Protocol 2: Photocatalytic Synthesis

This method utilizes a one-step light-irradiated reaction.

- Step 1: Reaction Setup
 - Add 2-aminopyridine, piperazine-1-tert-butyl formate, and an acridine salt photocatalyst to a suitable solvent.[\[11\]](#)
 - An oxidant is also required for this reaction.[\[11\]](#)
- Step 2: Photoreaction
 - Irradiate the reaction mixture with light to initiate the synthesis.[\[11\]](#) This one-step process is designed to shorten the synthetic pathway and reduce byproducts.[\[11\]](#)
- Step 3: Isolation

- Details on the specific work-up and isolation for this method were not provided in the reviewed literature.

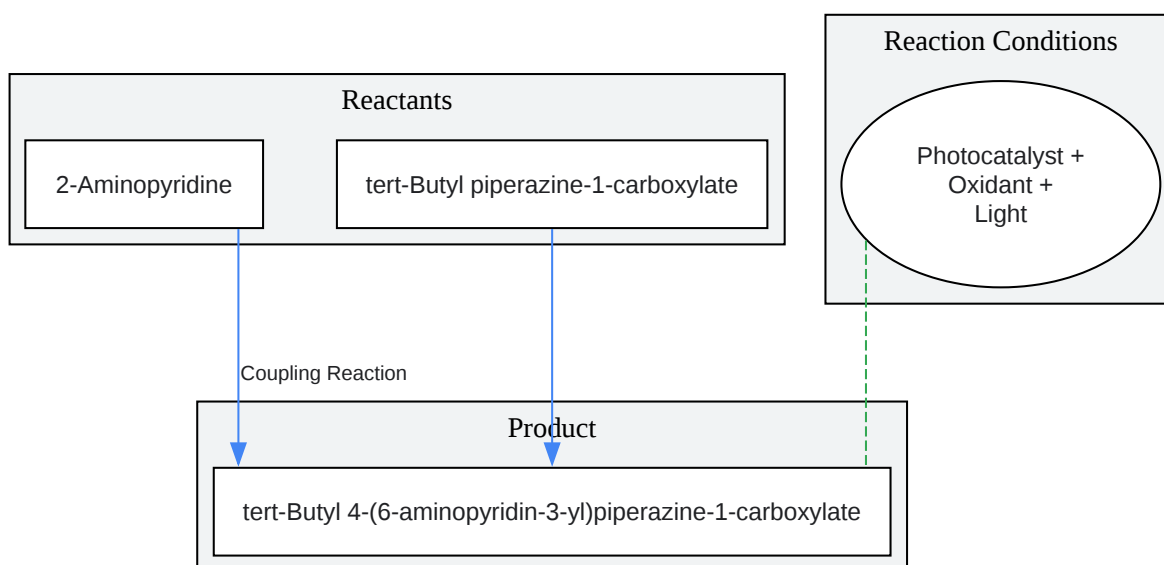
Protocol 3: Two-Step Iodination and Coupling

This method involves the iodination of 2-aminopyridine followed by a coupling reaction.

- Step 1: Iodination
 - Perform an iodination reaction on 2-aminopyridine to generate 2-amino-5-iodopyridine.[12]
- Step 2: Coupling Reaction
 - Carry out a coupling reaction between 2-amino-5-iodopyridine and the appropriate piperazine derivative to obtain the final product.[12]

Synthetic Pathway Visualization

The following diagram illustrates a generalized synthetic pathway for **tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate**, highlighting the key reactants and the final product.



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Caption: Generalized photocatalytic synthesis pathway.

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